molecular formula C18H16BrN3O B4239377 2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE

2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE

Cat. No.: B4239377
M. Wt: 370.2 g/mol
InChI Key: NVEJHJPXAAABST-UHFFFAOYSA-N
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Description

2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE is a complex organic compound that features a brominated hydroxyphenyl group and a pyrazolyl acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE typically involves the cyclization of chalcones with hydrazine hydrate. The process begins with the preparation of the chalcone intermediate through an aldol condensation reaction between 2-hydroxyacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide. The resulting chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, would be crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new therapeutic agents due to its potential biological activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is studied for its potential effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (5-bromo-2-hydroxyacetophenone): Shares the brominated hydroxyphenyl group but lacks the pyrazolyl acetonitrile moiety.

    (3-methyl-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)acetonitrile: Contains the pyrazolyl acetonitrile moiety but lacks the brominated hydroxyphenyl group.

Uniqueness

2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE is unique due to the combination of both the brominated hydroxyphenyl group and the pyrazolyl acetonitrile moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)-2-(5-methyl-3-phenyl-3,4-dihydropyrazol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O/c1-12-9-16(13-5-3-2-4-6-13)22(21-12)17(11-20)15-10-14(19)7-8-18(15)23/h2-8,10,16-17,23H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVEJHJPXAAABST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)C2=CC=CC=C2)C(C#N)C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE
Reactant of Route 2
2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE
Reactant of Route 3
2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE
Reactant of Route 4
Reactant of Route 4
2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE
Reactant of Route 5
Reactant of Route 5
2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE
Reactant of Route 6
Reactant of Route 6
2-(5-BROMO-2-HYDROXYPHENYL)-2-(3-METHYL-5-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)ACETONITRILE

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